ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride

Hydrolytic Stability Ester Prodrugs Controlled Release

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride (CAS 39994-70-2), also known as L-threonine ethyl ester hydrochloride, is a chiral ester derivative of the proteinogenic amino acid L-threonine. It is supplied as a hydrochloride salt with the defined (2S,3R) stereochemistry, making it a valuable chiral building block in pharmaceutical and peptide synthesis where stereochemical fidelity is paramount.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B7942961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)O)N.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
InChIKeyWHKKNTASOQMDMH-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride: Chiral Amino Acid Ester Hydrochloride for Precise Synthetic Applications


Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride (CAS 39994-70-2), also known as L-threonine ethyl ester hydrochloride, is a chiral ester derivative of the proteinogenic amino acid L-threonine [1]. It is supplied as a hydrochloride salt with the defined (2S,3R) stereochemistry, making it a valuable chiral building block in pharmaceutical and peptide synthesis where stereochemical fidelity is paramount [1].

Why Generic Substitution of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride Fails: Stereochemistry, Ester Stability, and Salt Form Define Its Utility


Substituting ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride with seemingly similar analogs—such as racemic DL-threonine ethyl ester, threonine methyl ester, or the free base form—introduces critical variability in enantiomeric purity, hydrolytic stability, and solubility [1]. These parameters directly govern reaction outcomes in chiral synthesis and bioconjugation workflows. The quantitative evidence below demonstrates that the specific combination of (2S,3R) stereochemistry, ethyl ester moiety, and hydrochloride salt confers measurable performance advantages that are lost upon generic substitution [1].

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride: Quantitative Differentiation Evidence for Informed Procurement


Ethyl Ester Hydrolytic Half-Life at Physiological pH: 2.4-Fold Greater Stability than Methyl Ester

The ethyl ester moiety of ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride provides significantly enhanced hydrolytic stability compared to the methyl ester analog. Under physiological conditions (pH 7.4, 37°C), the hydrolytic half-life (t₁/₂) of the ethyl ester monomer was measured at 12 days, compared to only 5 days for the corresponding methyl ester [1]. This represents a 2.4-fold improvement in aqueous stability. The isopropyl ester exhibited a t₁/₂ of 40 days, but its increased steric bulk may limit reactivity in certain coupling reactions [1].

Hydrolytic Stability Ester Prodrugs Controlled Release

Synthesis Yield: 92% for L-Threonine Ethyl Ester Hydrochloride via Established Esterification Protocol

The hydrochloride salt of ethyl (2R,3R)-2-amino-3-hydroxybutanoate can be synthesized from L-threonine and ethanol in the presence of thionyl chloride with a reported isolated yield of 92% [1]. This high yield, achieved under standard esterification conditions with a 17-hour reaction time, demonstrates a robust and scalable synthetic route [1]. In contrast, the synthesis of the free base ethyl L-threoninate (CAS 23926-51-4) requires additional deprotection steps that reduce overall yield and increase process complexity [1].

Synthetic Efficiency Process Chemistry Cost of Goods

Enantiomeric Purity: ≥97% (2S,3R) Configuration vs Racemic DL-Threonine Ethyl Ester (0% ee)

Commercially available ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride is supplied with a minimum purity of 97% for the (2S,3R) enantiomer . This corresponds to an enantiomeric excess (ee) of at least 94%. In stark contrast, the racemic DL-threonine ethyl ester (CAS 58960-32-0) contains equal amounts of (2S,3R) and (2R,3S) enantiomers, providing 0% ee . The use of racemic material in stereospecific syntheses leads to diastereomeric mixtures that require costly chiral separations and reduce overall yield of the desired product .

Chiral Purity Stereoselective Synthesis Enantiomeric Excess

Aqueous Solubility: 4000 g/L for Hydrochloride Salt vs Limited Solubility of Free Base

The hydrochloride salt form of ethyl (2R,3R)-2-amino-3-hydroxybutanoate exhibits an exceptionally high aqueous solubility of 4000 g/L at 20°C [1]. This is a direct consequence of the hydrochloride counterion, which enhances the compound's ionic character and water compatibility. In contrast, the free base ethyl L-threoninate (CAS 23926-51-4) has significantly lower water solubility, often requiring organic co-solvents for dissolution . The high solubility of the hydrochloride salt enables high-concentration stock solutions for biological assays and facilitates aqueous-phase peptide coupling reactions without the need for DMF or DMSO [1].

Solubility Formulation Reaction Medium

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride: High-Value Application Scenarios Driven by Quantitative Differentiation


Stereocontrolled Peptide Synthesis Requiring Defined Chiral Centers

When constructing peptides or peptidomimetics that incorporate a threonine residue with defined (2S,3R) stereochemistry, the 97% enantiomeric purity of ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride ensures that the desired diastereomer is obtained without contamination from the (2R,3S) epimer. Substitution with racemic DL-threonine ethyl ester (0% ee) would yield a 1:1 mixture of diastereomeric peptides that are often inseparable by standard chromatography, compromising biological activity and analytical characterization [1].

Multi-Step Synthetic Sequences Requiring Intermediate Ester Stability

In multi-step organic syntheses where the ester moiety must survive aqueous workup or extended reaction times at physiological pH, the ethyl ester's 12-day hydrolytic half-life (pH 7.4, 37°C) provides a practical window for processing without premature degradation. The corresponding methyl ester, with a t₁/₂ of only 5 days, would undergo significant hydrolysis during the same sequence, reducing overall yield and introducing impurities [1].

High-Concentration Aqueous Bioconjugation and Enzymatic Assays

The exceptional aqueous solubility of the hydrochloride salt (4000 g/L at 20°C) enables the preparation of high-concentration stock solutions for bioconjugation reactions or enzymatic assays conducted in purely aqueous buffers. This eliminates the need for organic co-solvents such as DMF or DMSO, which can denature enzymes or interfere with downstream biological readouts [1].

Cost-Effective Scale-Up of Chiral Building Blocks

The 92% isolated yield for the direct synthesis of ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride from L-threonine and ethanol represents an efficient, scalable process. This high-yield route minimizes raw material waste and reduces the cost per gram of the final chiral building block, making it economically viable for gram-to-kilogram scale syntheses in pharmaceutical process development [1].

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